molecular formula C17H14BrN5O B2611774 N'-[(1Z)-(4-bromophenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide CAS No. 478077-73-5

N'-[(1Z)-(4-bromophenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide

Cat. No.: B2611774
CAS No.: 478077-73-5
M. Wt: 384.237
InChI Key: UDLPBLDQBHMFPO-UKWGHVSLSA-N
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Description

N’-[(1Z)-(4-bromophenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a bromophenyl group, a methylpyridinyl moiety, and an imidazole ring, making it a versatile candidate for chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-(4-bromophenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone is then reacted with 2-acetyl-6-methylpyridine under acidic conditions to induce cyclization, forming the imidazole ring.

    Final Condensation: The resulting intermediate is further condensed with 4-carbohydrazide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-(4-bromophenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the imidazole ring or other functional groups.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the imidazole or pyridine rings.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, N’-[(1Z)-(4-bromophenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Studies have focused on its ability to inhibit specific enzymes or pathways involved in disease processes.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism by which N’-[(1Z)-(4-bromophenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and imidazole moieties can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1Z)-(4-chlorophenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide
  • N’-[(1Z)-(4-fluorophenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide

Uniqueness

Compared to similar compounds, N’-[(1Z)-(4-bromophenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets.

This detailed overview provides a comprehensive understanding of N’-[(1Z)-(4-bromophenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(Z)-(4-bromophenyl)methylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN5O/c1-12-3-2-4-16(21-12)23-10-15(19-11-23)17(24)22-20-9-13-5-7-14(18)8-6-13/h2-11H,1H3,(H,22,24)/b20-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLPBLDQBHMFPO-UKWGHVSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NN=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)N/N=C\C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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